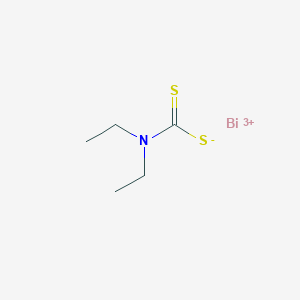

Bismuth diethylaminomethanedithioate

Description

Bismuth diethylaminomethanedithioate is a coordination complex where bismuth (Bi) is chelated by a diethylaminomethanedithioate ligand. This ligand belongs to the dithiocarbamate family, characterized by the presence of nitrogen and sulfur donor atoms, enabling strong metal-binding properties. Bismuth, a post-transition metal in the +3 oxidation state, forms stable complexes with such ligands due to its large ionic radius and soft Lewis acid nature.

Bismuth derivatives are notable for their low toxicity compared to other heavy metals (e.g., lead, tin), making them attractive for biomedical and industrial applications.

Properties

IUPAC Name |

bismuth;N,N-diethylcarbamodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.Bi/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+3/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYLYPDQDDVUME-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].[Bi+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BiNS2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

147-84-2 (Parent) | |

| Record name | Bismuth diethylaminomethanedithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

357.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34464-51-2 | |

| Record name | Bismuth diethylaminomethanedithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034464512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bismuth diethylaminomethanedithioate can be synthesized through a reaction involving bismuth salts and diethylaminomethanedithioate ligands. One common method involves the reaction of bismuth nitrate with diethylaminomethanedithioate in an aqueous medium under controlled pH conditions. The reaction typically proceeds at room temperature and results in the formation of the desired compound as a precipitate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as the preparation of bismuth nitrate solution, addition of diethylaminomethanedithioate, and subsequent purification of the product through filtration and recrystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bismuth diethylaminomethanedithioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.

Reduction: It can be reduced to lower oxidation states of bismuth.

Substitution: The diethylaminomethanedithioate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in an aqueous or alcoholic medium.

Substitution: Ligand substitution reactions may involve reagents like halides or other thiol-containing compounds, usually under reflux conditions.

Major Products Formed

Oxidation: Bismuth oxides and other oxidized species.

Reduction: Lower oxidation state bismuth compounds.

Substitution: New organobismuth compounds with different ligands.

Scientific Research Applications

Bismuth diethylaminomethanedithioate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for use in drug delivery systems and as a component in pharmaceuticals.

Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of bismuth diethylaminomethanedithioate involves its interaction with biological molecules and cellular components. Bismuth compounds are known to bind to thiol groups in proteins, disrupting their function. This binding can inhibit enzyme activity and interfere with cellular processes, leading to antimicrobial effects. The compound may also generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Dithiocarbamate Analogs

- Sodium Diethylaminomethanedithioate: Exhibits a monodentate or bidentate coordination mode with metals. Its sodium salt forms catenulate structures with high solubility in water. In contrast, bismuth complexes typically adopt distorted octahedral or trigonal bipyramidal geometries due to Bi(III)’s stereochemically active lone pair.

- Bismuth Dithiocarbamates vs. Dithiocarbimate Di-anions : Dithiocarbimate ligands (e.g., imidomethanedithiolate) differ by having a conjugated π-system, leading to stronger metal-ligand bonding and altered redox properties compared to dithiocarbamates.

Other Bismuth Compounds

- Bismuth Subcitrate and Subnitrate: These are colloidal bismuth compounds used in Helicobacter pylori eradication. Unlike diethylaminomethanedithioate, they are non-absorbable, minimizing systemic toxicity while maintaining efficacy.

- Bismuth Oxide (Bi₂O₃): A lab reagent (CAS 1304-76-3) with industrial applications in catalysts and electronics. Unlike the organosulfur bismuth complex, it lacks nitrogen donors and exhibits ionic rather than covalent bonding.

Physical Properties

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for bismuth diethylaminomethanedithioate, and how can its purity be validated experimentally?

- Methodological Answer : A common synthesis involves dissolving bismuth nitrate in concentrated HNO₃, precipitating bismuth hydroxide with NaOH, and reacting it with diethylaminomethanedithioate ligands. Key steps include rigorous washing to remove electrolytes (e.g., nitrate residues) and stabilization with agents like sucrose to prevent aggregation . Purity validation requires elemental analysis (C, H, N, S, Bi), FTIR for ligand coordination confirmation, and XRD to confirm crystallinity. For colloidal forms, dynamic light scattering (DLS) can assess particle size distribution .

Q. What are the critical chemical properties of this compound that influence its stability in biological or catalytic applications?

- Methodological Answer : Stability is governed by pH-dependent solubility (e.g., colloidal stability in alkaline conditions) and ligand-metal bond strength. Thermogravimetric analysis (TGA) can monitor decomposition temperatures, while UV-vis spectroscopy tracks changes in colloidal dispersions under varying pH or temperature. Electrochemical methods (cyclic voltammetry) assess redox behavior, particularly relevant for corrosion inhibition studies .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) provides high sensitivity for bismuth quantification. For ligand integrity, HPLC coupled with mass spectrometry (LC-MS) detects degradation products. Synchrotron-based X-ray absorption spectroscopy (XAS) can probe local bismuth coordination environments in situ .

Advanced Research Questions

Q. How does this compound interact with enzymes like alcohol dehydrogenase, and what experimental approaches elucidate its inhibition mechanisms?

- Methodological Answer : Kinetic studies using steady-state assays (e.g., NAD⁺/NADH monitoring at 340 nm) reveal inhibition modes (competitive/non-competitive). Fluorescence quenching experiments measure binding constants, while molecular docking simulations (using software like AutoDock) predict interaction sites. Evidence of biphasic inhibition suggests multi-site binding, requiring stopped-flow techniques for transient kinetic analysis .

Q. What computational strategies are optimal for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) with generalized gradient approximation (GGA) functionals (e.g., PBE) balances accuracy and computational cost for heavy elements like bismuth. Projector augmented-wave (PAW) pseudopotentials in codes like VASP improve core-electron treatment. For ligand dynamics, hybrid functionals (e.g., B3LYP) and solvent models (COSMO) simulate aqueous-phase behavior .

Q. How can researchers reconcile contradictory data on the efficacy of this compound in antimicrobial vs. corrosion inhibition studies?

- Methodological Answer : Systematic meta-analysis guided by GRADE criteria (e.g., study design rigor, sample size) identifies confounding variables, such as pH or ionic strength differences. Controlled comparative studies should isolate variables (e.g., testing the same compound batch in both antimicrobial and electrochemical assays). Surface-sensitive techniques like XPS or AFM can correlate surface adsorption behavior with functional performance .

Methodological Considerations

- Experimental Reproducibility : Follow detailed protocols for reagent preparation (e.g., exact NaOH concentrations, washing cycles) as minor deviations significantly impact colloidal stability .

- Literature Review : Use structured search strategies (e.g., PubMed/Scopus keywords: "bismuth dithiocarbamate," "enzyme inhibition," "corrosion inhibitor") with date and inclusion/exclusion filters to ensure comprehensive evidence synthesis .

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo or Figshare, with metadata aligned with disciplinary standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.